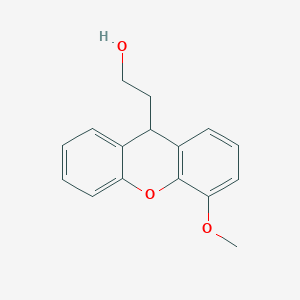![molecular formula C27H20O2 B14216505 1,6-Dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-51-4](/img/structure/B14216505.png)
1,6-Dimethoxy-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethoxy-9,9’-spirobi[fluorene] is a spiro compound characterized by its unique structure where two fluorene units are connected through a spiro carbon atom. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with fluorene derivatives.
Formation of Spiro Center: The spiro center is formed by a reaction that connects two fluorene units through a spiro carbon atom.
Industrial Production Methods
Industrial production methods for 1,6-Dimethoxy-9,9’-spirobi[fluorene] often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Reactions: Using catalysts to enhance the efficiency of the spiro center formation.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted fluorene compounds .
Applications De Recherche Scientifique
1,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of 1,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobi[fluorene]: A closely related compound with similar structural features but without methoxy groups.
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a different core structure, used in similar applications.
Uniqueness
1,6-Dimethoxy-9,9’-spirobi[fluorene] is unique due to its methoxy groups, which enhance its solubility and reactivity compared to other spiro compounds. This makes it particularly valuable in applications requiring high-performance materials with specific chemical properties .
Propriétés
Numéro CAS |
824390-51-4 |
|---|---|
Formule moléculaire |
C27H20O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,6-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-14-15-24-21(16-17)20-10-7-13-25(29-2)26(20)27(24)22-11-5-3-8-18(22)19-9-4-6-12-23(19)27/h3-16H,1-2H3 |
Clé InChI |
YGOUNYYSABYDSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=C2C=CC=C6OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



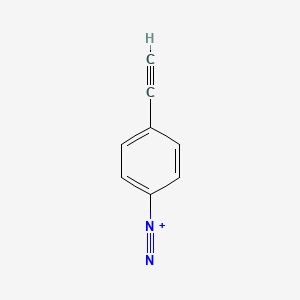
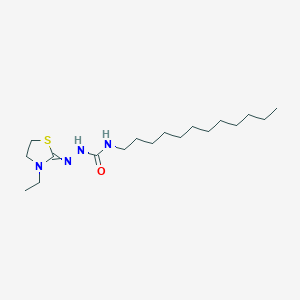
![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
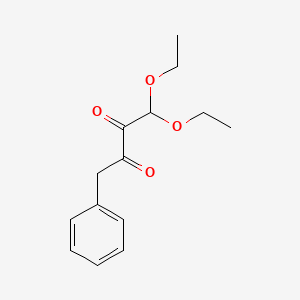
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)

![N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide](/img/structure/B14216477.png)
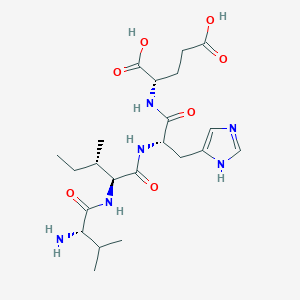
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)

![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
